![molecular formula C8H12N2 B056905 2-Methyl-5-[(methylamino)methyl]pyridine CAS No. 120740-02-5](/img/structure/B56905.png)

2-Methyl-5-[(methylamino)methyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

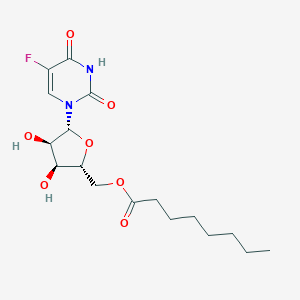

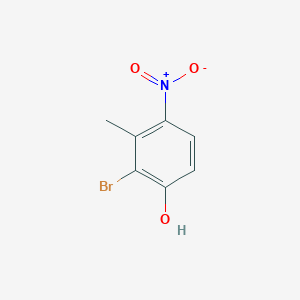

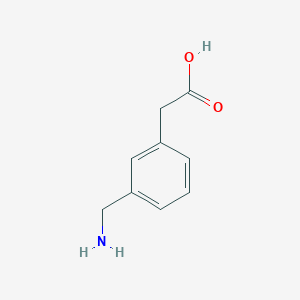

“2-Methyl-5-[(methylamino)methyl]pyridine” is an organic compound with the empirical formula C8H12N2 . It is also known as N-Methylpyridine-2-methanamine . The molecular weight of this compound is 122.17 .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-[(methylamino)methyl]pyridine” can be represented by the SMILES string CNCc1ccccn1 . This indicates that the molecule consists of a pyridine ring with a methylamino group and a methyl group attached to it.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-5-[(methylamino)methyl]pyridine” are not available, related compounds like 2-(methylamino)pyridine have been studied. For example, 2-(methylamino)pyridine forms copper (II) complexes containing various anions .

Physical And Chemical Properties Analysis

“2-Methyl-5-[(methylamino)methyl]pyridine” is a liquid at room temperature . It has a refractive index of 1.524 and a density of 0.994 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis

“2-Methyl-5-[(methylamino)methyl]pyridine” can be used as a building block in chemical synthesis . It can be used to create more complex molecules in the development of new materials or drugs.

Photoreaction Studies

This compound can be used in photoreaction studies. For instance, the photoreaction of 2-(methylamino)pyridine in a low-temperature argon matrix has been investigated using infrared spectroscopy and density functional theory calculation .

Formation of Metal Complexes

“2-Methyl-5-[(methylamino)methyl]pyridine” can form complexes with metals such as copper (II). These complexes can contain various anions (Cl-, Br-, NO3-, SCN-, ClO4-, or SO42-) . These metal complexes have potential applications in catalysis, materials science, and medicinal chemistry.

Pharmaceutical Research

As a building block, “2-Methyl-5-[(methylamino)methyl]pyridine” could potentially be used in the synthesis of pharmaceuticals . However, further research would be needed to determine its suitability for this application.

Material Science

In material science, this compound could be used in the synthesis of new materials with desired properties . Its ability to form complexes with metals could be particularly useful in this field .

Analytical Chemistry

In analytical chemistry, “2-Methyl-5-[(methylamino)methyl]pyridine” could potentially be used as a reagent or a standard for various analytical techniques .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-methyl-1-(6-methylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-4-8(5-9-2)6-10-7/h3-4,6,9H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDELADZXJDHPDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(methylamino)methyl]pyridine | |

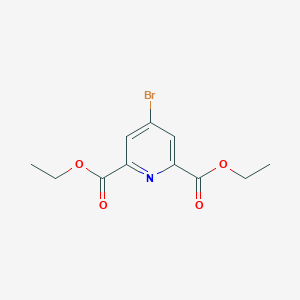

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)